Dodecylguanidine hydrochloride

Descripción general

Descripción

Dodecylguanidine hydrochloride is an organic compound with the chemical formula C13H30ClN3. It is a cationic surfactant known for its antimicrobial properties. This compound is commonly used in various industrial applications, including water treatment, detergents, and as a biocide in different formulations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dodecylguanidine hydrochloride is typically synthesized through the reaction of dodecylamine with cyanamide in the presence of hydrochloric acid. The optimized reaction conditions involve a molar ratio of dodecylamine to cyanamide to hydrochloric acid of 1:1.5:1.1, with the reaction being refluxed for 2 hours in an ethyl alcohol solvent .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation methods to obtain the final compound .

Análisis De Reacciones Químicas

Method A: Alkylation of Guanidine Hydrochloride

Reacting guanidine hydrochloride with chlorinated dodecane in a polar solvent (e.g., dichloromethane or ethanol) under reflux conditions (8–14 hours):

Conditions :

Method B: Cyanamide-Dodecylamine Condensation

Dodecylamine reacts with cyanamide in the presence of hydrochloric acid:

Optimized Parameters :

Substitution Reactions

DGH participates in nucleophilic substitution due to its reactive guanidinium group:

Alkaline Hydrolysis

In strong basic conditions (e.g., NaOH), DGH undergoes hydrolysis to form dodecylamine:

Key Findings :

Acid-Base Reactions

The guanidine group in DGH acts as a strong base, enabling proton exchange with weak acids:

Deprotonation of Chloroform

DGH free base deprotonates chloroform in nonpolar solvents:

Kinetic Data :

Reaction with Carboxylic Acids

DGH reacts with acetic acid to form dodine (n-dodecylguanidine acetate):

Industrial Protocol :

Comparative Reaction Table

Side Reactions and Byproducts

-

Urea Formation : Prolonged reflux in ethanol may produce N,N’-di-n-dodecylurea as a byproduct (~58 mol%) .

-

Oxidative Degradation : Exposure to air or light can lead to yellowing, indicating partial oxidation of the dodecyl chain .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Dodecylguanidine hydrochloride is primarily recognized for its antimicrobial properties. It is effective against bacteria, fungi, and algae, making it suitable for various industrial and agricultural applications.

- Pulp and Paper Industry : The compound is utilized to control biofilm formation on equipment in contact with process waters. It acts as a surfactant that disrupts biofilms and kills isolated bacteria through membrane disruption. This application is crucial for maintaining hygiene in pulp and paper mills .

- Water Treatment : this compound is registered for use in cooling towers, sewage disposal lagoons, and other water systems. It serves as a slimicide to control microbial growth that can lead to system deterioration .

- Agricultural Use : The compound has been employed in formulations for controlling bacterial and fungal pathogens affecting crops. Studies have shown its effectiveness in managing diseases such as scab on apple and pear trees when applied as a foliar spray .

Industrial Applications

This compound's versatility extends to various industrial processes:

- Oil Recovery : In the oil industry, it is used in drilling muds and recovery fluids to prevent microbial contamination that can impair oil extraction processes .

- Adhesives and Sealants : The compound is incorporated into adhesives, caulks, and sealants to enhance their antimicrobial properties. Application rates can reach up to 1500 ppm active ingredient for caulks .

- Food Packaging : It is approved for use in multiwall paper bags for dry food products, where it helps prevent microbial growth on the packaging material .

Formulation Characteristics

This compound exhibits several favorable characteristics that enhance its utility across different applications:

- Chemical Stability : The compound remains stable under various conditions, making it suitable for long-term storage and use in different formulations .

- Compatibility : It demonstrates good compatibility with other chemicals, including organophosphorus insecticides, which allows for combined formulations without adverse interactions .

Case Study 1: Biofilm Control in Cooling Towers

A study conducted on the application of this compound in cooling towers demonstrated significant reductions in biofilm formation. The compound was applied at concentrations ranging from 9 to 35 ppm, effectively controlling microbial populations and maintaining system efficiency.

Case Study 2: Agricultural Disease Management

In trials with apple and pear trees, this compound was formulated as a liquid spray. Results indicated a marked decrease in scab incidence when applied at recommended rates, showcasing its potential as an environmentally friendly alternative to traditional fungicides.

Data Tables

| Application Area | Typical Use | Application Rate (ppm) |

|---|---|---|

| Pulp and Paper | Biofilm control | 12 - 53 |

| Water Treatment | Cooling systems | 3 - 35 |

| Oil Recovery | Drilling fluids | 15 - 300 |

| Adhesives | Antimicrobial properties | 350 |

| Food Packaging | Microbial control | 8000 |

Mecanismo De Acción

Dodecylguanidine hydrochloride exerts its effects primarily through its cationic surfactant properties. It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. The compound’s positively charged hydrophilic head interacts with the negatively charged components of microbial cell membranes, causing membrane disruption and subsequent cell death .

Comparación Con Compuestos Similares

Polyhexamethylene biguanide hydrochloride: Another guanidine-based compound with strong antimicrobial properties.

Chlorhexidine: An aryl guanidine compound used as a disinfectant and antiseptic.

Iminoctadine tris (albesilate): A long-chain alkyl biguanide with antimicrobial activity.

Uniqueness: Dodecylguanidine hydrochloride is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent. Its ability to disrupt biofilms and control both aerobic and anaerobic bacteria sets it apart from other similar compounds .

Actividad Biológica

Dodecylguanidine hydrochloride (DGH) is a guanidine derivative that exhibits significant biological activity, particularly in antimicrobial and cytotoxic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

DGH has the molecular formula and is known for its surfactant properties, which contribute to its biological activity. The compound's structure includes a long hydrophobic dodecyl chain that enhances its interaction with lipid membranes, making it effective against various microorganisms.

Antimicrobial Activity

DGH has demonstrated potent antimicrobial effects against a range of pathogens. Research indicates that it can enhance the efficacy of other antifungal agents, such as amphotericin B (AmB), by increasing the generation of reactive oxygen species (ROS) in fungal cells. This effect is particularly noted in studies involving Candida albicans and Saccharomyces cerevisiae, where DGH was shown to disrupt vacuolar integrity, leading to cell death .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 0.5 μg/mL | Vacuole disruption and ROS generation |

| Saccharomyces cerevisiae | 1 μg/mL | Membrane permeabilization |

| Escherichia coli | 2 μg/mL | Disruption of cell wall integrity |

Cytotoxicity Studies

DGH's cytotoxic effects have been evaluated in various cell lines, including A549 lung carcinoma cells. In vitro studies revealed that DGH exhibits dose-dependent cytotoxicity, with an IC50 value of approximately 0.39 μg/mL, indicating high potency compared to other guanidine derivatives .

Case Study: In Vivo Toxicity Assessment

A study assessing the pulmonary toxicity of DGH in rats indicated that acute inhalation exposure led to significant increases in markers of lung injury, such as total protein and lactate dehydrogenase (LDH) levels in bronchoalveolar lavage fluid (BALF). Notably, male rats exhibited more pronounced inflammatory responses compared to females, suggesting potential gender differences in toxicity profiles .

The biological activity of DGH is primarily attributed to its ability to interact with phospholipid membranes. The guanidine group facilitates binding to negatively charged phosphates in the membrane, leading to increased permeability and subsequent cell lysis. Additionally, the presence of the dodecyl chain enhances membrane disruption by acting as a surfactant .

Safety and Regulatory Considerations

Despite its efficacy as an antimicrobial agent, DGH is associated with certain safety concerns. Studies have shown that it can cause dermal irritation and systemic toxicity at high concentrations. Regulatory assessments have classified DGH under various chemical safety frameworks due to its potential hazards .

Table 2: Toxicological Profile of this compound

Propiedades

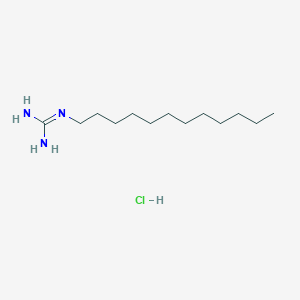

IUPAC Name |

2-dodecylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H4,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMKPKRNUNDACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112-65-2 (Parent) | |

| Record name | Dodecylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0035954 | |

| Record name | Dodecylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13590-97-1 | |

| Record name | Dodecylguanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13590-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylguanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-dodecyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylguanidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylguanidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLGUANIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C056Z8HKFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.